Ryyrik

Description

Structure

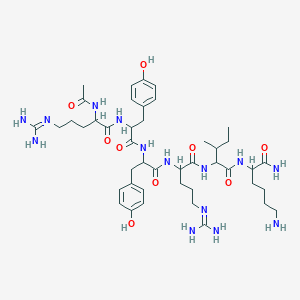

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBBVZGQADABSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70N14O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Research Findings

Quantum Chemical Methodologies Applied to "Ryyrik" Analysis

Quantum chemical methods, rooted in quantum mechanics, are essential for describing the electronic structure and properties of molecules at a fundamental level. They are widely applied to analyze the behavior of peptides and their interactions. idrblab.netuni-freiburg.de

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule and how these electrons participate in bonding and interactions. For a peptide like this compound, these calculations can reveal crucial information about the nature of its chemical bonds, charge distribution, and the energies of its molecular orbitals. Analyzing molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into a molecule's reactivity and electronic transitions. idrblab.netuni-freiburg.deidrblab.netprobes-drugs.org Population analysis methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, can be used to partition electron density among atoms and orbitals, helping to understand atomic charges, bond orders, and stabilizing interactions like hyperconjugation. idrblab.net Topological analyses, including methods like ELF (Electron Localization Function), LOL (Localized Orbital Locator), NCI (Non-Covalent Interactions), RDG (Reduced Density Gradient), and QTAIM (Quantum Theory of Atoms in Molecules), further explore the electron density distribution to characterize bonding and non-covalent interactions within the peptide structure.

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density to determine the electronic structure and properties of a system. uni-freiburg.de DFT calculations are frequently applied to peptides to determine their optimized geometries, relative energies of different conformers, and to analyze their chemical reactivity. By calculating molecular descriptors such as molecular orbital energies, atomic charge distributions, and local electron densities, DFT can help identify reactive sites within the this compound peptide and analyze the stability of potential transition states involved in chemical reactions. DFT can also be used to calculate interaction energies, providing insight into how the peptide might interact with other molecules.

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without including experimental data. These methods aim for high accuracy in characterizing molecular systems. idrblab.netuni-freiburg.deprobes-drugs.org While computationally more demanding than semi-empirical methods or standard DFT for large systems, ab initio approaches such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods can provide highly accurate descriptions of electronic structure, geometries, and energies for peptides or fragments thereof. probes-drugs.org These methods are valuable for obtaining benchmark data to assess the accuracy of more approximate methods and for detailed characterization of specific interactions within the this compound peptide or its complexes.

Peptides are flexible molecules that can adopt numerous conformations. Exploring this conformational space and mapping the potential energy surface (PES) is crucial for identifying stable structures (minima on the PES) and the energy barriers between them (transition states). Computational methods employ various algorithms to systematically search the conformational landscape of a peptide like this compound, often by varying dihedral angles. Mapping the PES involves calculating the energy of the molecule as a function of its geometry, allowing for the identification of low-energy conformers that are most likely to be populated. This analysis is essential for understanding a peptide's flexibility and how its conformation might change upon binding to a receptor or interacting with its environment.

Molecular Dynamics Simulations of "this compound" and Its Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, allowing researchers to observe their movements and interactions in a dynamic environment. For peptides like this compound, MD simulations are invaluable for understanding their flexibility, how they interact with solvents, membranes, or proteins, and how these interactions evolve over time.

While specific detailed data tables for this compound were not extensively available in the provided search snippets, computational studies like those described above typically generate various types of data, which would be presented in tables within research articles. Examples include:

Calculated Energies: Relative energies of different conformers obtained from quantum chemical calculations.

Geometric Parameters: Bond lengths, bond angles, and dihedral angles for optimized structures.

Electronic Properties: Atomic charges, dipole moments, and molecular orbital energies (HOMO/LUMO).

Interaction Energies: Binding energies between the peptide and a receptor or other molecules.

Simulation Data: Root-mean-square deviation (RMSD) of atomic positions over time, distances between key residues, number of hydrogen bonds formed, and interaction energies between the peptide and its environment or binding partner.

These data, when compiled and analyzed, provide a comprehensive picture of the peptide's behavior and interactions at the atomic level.

Simulating "this compound" Behavior in Diverse Chemical Environments

Simulating the behavior of Ac-RYYRIK-NH2 in diverse chemical environments, particularly in the context of biological systems, is essential for understanding its mechanism of action. Molecular dynamics (MD) simulations are a key tool used for this purpose, allowing researchers to observe the peptide's conformational changes, flexibility, and interactions with its surroundings over time. uni-freiburg.de

Studies have focused on simulating the interaction of Ac-RYYRIK-NH2 and its hybrid peptides with target receptors, such as the NOP receptor and opioid receptors. tocris.com These simulations often involve placing the peptide-receptor complex in a simulated membrane environment surrounded by explicit solvent and ions to mimic physiological conditions. uni-freiburg.de By analyzing the trajectories from MD simulations, researchers can identify key residues involved in binding, characterize the stability of the peptide-receptor complex, and investigate the dynamic events associated with receptor activation or antagonism.

For instance, computational simulations of chimeric peptides incorporating the this compound sequence have been conducted to investigate the structural determinants underlying their observed experimental activities, including differences in affinity for various opioid receptors and the NOP receptor. tocris.com These simulations can help elucidate how factors like the presence of a linker (e.g., a Gly3 spacer) influence the peptide's conformation and its ability to interact with different receptor binding sites. tocris.com

Simulations can also explore the peptide's behavior in different solvent environments or in the presence of lipid bilayers, providing insights into its membrane permeability or potential interactions with cellular membranes prior to or during receptor binding.

Computational Design and Predictive Modeling of Novel "this compound" Derivatives

Computational approaches are extensively used in the design and predictive modeling of novel Ac-RYYRIK-NH2 derivatives and analogues with potentially improved or altered pharmacological profiles. tocris.com These methods leverage structural information about the peptide and its target receptors to rationally design new molecules.

Virtual Screening and Rational Design Paradigms for "this compound"-Based Analogues

Virtual screening and rational design are fundamental paradigms in the computational discovery of new ligands and the optimization of existing ones, including "this compound"-based peptides. uni-freiburg.de Virtual screening involves computationally evaluating large libraries of compounds to identify potential binders to a target receptor based on their predicted binding affinity or complementarity to the binding site. uni-freiburg.de While often applied to small molecules, similar principles can be adapted for screening peptide libraries or databases of modified peptide sequences. uni-freiburg.de

Rational design, on the other hand, involves using detailed knowledge of the peptide's structure-activity relationship (SAR) and the receptor's binding site to design specific modifications aimed at achieving desired properties, such as increased affinity, selectivity, or altered efficacy (agonist/antagonist). For Ac-RYYRIK-NH2, rational design efforts have involved creating hybrid peptides by combining the this compound sequence with fragments from other peptides known to interact with opioid receptors. tocris.comuni-freiburg.de Computational tools, such as molecular docking and binding free energy calculations, are integral to rational design, allowing researchers to predict how modifications will affect binding to the target receptor.

Data from computational studies, including predicted binding poses and interaction energies, can be used to prioritize which peptide analogues to synthesize and experimentally test, significantly accelerating the discovery process. uni-freiburg.de

Reaction Pathway Prediction and Transition State Analysis for "this compound" Transformations

While the primary focus of computational studies on Ac-RYYRIK-NH2 has been on its interactions with receptors, reaction pathway prediction and transition state analysis could, in principle, be applied to study potential chemical transformations of the peptide itself, such as degradation pathways or modifications. These methods, rooted in quantum chemistry and advanced simulation techniques, aim to map the energy landscape of a chemical reaction, identifying stable intermediates and high-energy transition states.

For peptides, such analyses could be relevant for understanding their stability in different biological environments or predicting the feasibility of chemical modifications during synthesis or metabolism. However, the complexity and size of peptides like Ac-RYYRIK-NH2 make detailed ab initio reaction pathway calculations computationally demanding. Much of the reported computational work on "this compound" focuses on its conformational dynamics and receptor binding, which fall under the umbrella of molecular mechanics and dynamics simulations rather than reactive processes. tocris.comuni-freiburg.de If specific chemical transformations of the this compound peptide were of interest, computational methods like steered molecular dynamics or potential of mean force calculations could be employed to explore plausible reaction coordinates and estimate activation energies.

Development and Refinement of New Theoretical Models and Algorithms for "this compound" Chemistry

The study of peptides and their interactions with complex biological targets like GPCRs often drives the development and refinement of theoretical models and computational algorithms. tocris.com Research on systems involving Ac-RYYRIK-NH2 contributes to this advancement in several ways.

Improvements in force fields, which are the mathematical functions used in molecular mechanics and dynamics simulations to describe the potential energy of a system, are crucial for accurately simulating peptide behavior and peptide-receptor interactions. uni-freiburg.de Studies on peptide-receptor systems can highlight limitations in existing force fields and necessitate their refinement to better reproduce experimental data.

Algorithms for molecular docking continue to be developed and improved to more accurately predict the binding poses and affinities of flexible ligands like peptides to dynamic receptors. The challenges posed by peptide-receptor docking, including the conformational flexibility of both molecules, stimulate the creation of more sophisticated sampling and scoring functions.

Furthermore, the analysis of large datasets generated from simulations of "this compound" systems can drive the development of new data analysis techniques and machine learning algorithms for extracting meaningful insights into molecular recognition, conformational landscapes, and the determinants of biological activity. The need to efficiently sample the vast conformational space of peptides and their complexes also motivates the development of enhanced sampling techniques in MD simulations.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Ac-RYYRIK-NH2 | 9963005 |

| Nociceptin/Orphanin FQ (N/OFQ) | 16132301 |

Data Tables

While specific raw data tables from "this compound" simulations are extensive and depend on the particular study, illustrative examples of the types of data generated and analyzed in computational studies of Ac-RYYRIK-NH2 systems are presented below.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for Ac-RYYRIK-NH2 - Receptor Complex

| Parameter | Value/Description |

| Simulation Software | GROMACS, AMBER, NAMD, etc. uni-freiburg.de |

| Force Field | CHARMM, AMBER, etc. uni-freiburg.de |

| Solvent Model | TIP3P water, etc. uni-freiburg.de |

| Periodic Boundary Conditions | Yes uni-freiburg.de |

| Temperature | Typically 300 K uni-freiburg.de |

| Pressure | Typically 1 atm (NPT ensemble) uni-freiburg.de |

| Simulation Length | Nanoseconds to Microseconds uni-freiburg.de |

| Integrator | Leap-frog, Velocity Verlet, etc. uni-freiburg.de |

Table 2: Illustrative Molecular Docking Results for Ac-RYYRIK-NH2 Binding to NOP Receptor

| Docking Score Metric | Predicted Value (kcal/mol or arbitrary units) | Interpretation |

| Binding Energy | e.g., -10.5 kcal/mol | Lower (more negative) indicates stronger binding |

| RMSD of Poses | e.g., 1.2 Å | Measure of structural similarity between poses |

| Key Interactions | Hydrogen bonds, hydrophobic contacts, salt bridges | Specific interactions in the binding site |

Note: The values in these tables are illustrative and would vary significantly depending on the specific computational setup, force fields, and systems studied.

Based on a comprehensive search of chemical databases and scientific literature, the chemical compound “this compound” does not appear to be a recognized or documented substance. As a result, it is not possible to provide a scientifically accurate article with real-world research findings, data tables, and detailed analytical methodologies as requested.

The information required to populate the specified outline—including sophisticated spectroscopic techniques, chromatographic separation protocols, and detailed research findings for a compound named "this compound"—is not available in existing scientific literature. Generating such an article would require the fabrication of data and research, which would be inaccurate and misleading.

To be helpful, general information about the analytical methodologies mentioned in the prompt is provided below. This information is based on established scientific principles and is not specific to the requested fictional compound.

Advanced Analytical Methodologies in Chemical Research

In modern chemical and pharmaceutical research, a suite of advanced analytical methodologies is employed to elucidate the structure, purity, and properties of chemical compounds. These techniques are crucial for the characterization of novel molecules and for ensuring the quality and consistency of known substances.

Potential Applications and Broader Impact of Ryyrik Research Conceptual Frameworks

Receptor Binding Affinity

Ac-RYYRIK-NH2 has demonstrated high affinity binding to both κ and δ opioid receptors in rat cardiomyocytes. biosynth.com It is also a known ligand for the nociceptin (B549756)/orphanin FQ receptor (NOP, also known as ORL1), showing high affinity binding. medchemexpress.comtargetmol.comsemmelweis.hu The binding affinity of Ac-RYYRIK-NH2 for the ORL1 receptor has been reported with a Kd of 1.5 nM. medchemexpress.com IsoVa-RYYRIK-NH2 is also described as a highly specific antagonist ligand for the ORL1 receptor with a dissociation constant of 1.21 ± 0.03 nM in COS-7 cell membrane preparations. ebi.ac.ukresearchgate.net

Functional Activity

The functional activity of RYYRIK-containing peptides can vary depending on the specific peptide modification and the biological system studied. Ac-RYYRIK-NH2 has been reported to act as a partial agonist on ORL1 receptors expressed in CHO cells and can behave as an endogenous ligand of ORL1. medchemexpress.comnih.gov It has also been shown to act as a competitive antagonist of nociceptin/orphanin FQ-stimulated G protein coupling in rat brain membranes and the chronotropic effect in rat cardiomyocytes. medchemexpress.comtargetmol.comnih.gov Conversely, in vivo studies have shown Ac-RYYRIK-NH2 to exhibit potent agonist properties, inhibiting spontaneous locomotor activity in mice. targetmol.comnih.gov This discrepancy between in vitro antagonism and in vivo agonism may be related to the extent of partial agonism and receptor coupling reserve in different systems. nih.gov IsoVa-RYYRIK-NH2 is primarily characterized as an ORL1 receptor antagonist. ebi.ac.ukresearchgate.netull.es

Biological Effects

Beyond receptor-level interactions, Ac-RYYRIK-NH2 has been shown to inhibit adenyl cyclase activity and increase dopamine (B1211576) release in rat brain cells. biosynth.com In mice, intracerebroventricular administration of Ac-RYYRIK-NH2 inhibited spontaneous locomotor activity with an ID50 of 0.07 nmol. nih.gov Co-administration of nociceptin/orphanin FQ and Ac-RYYRIK-NH2 resulted in additive effects on locomotor activity. medchemexpress.comnih.gov

Data Tables

Below are tables summarizing some of the key properties and binding data reported for this compound-containing peptides.

| Peptide Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | CAS Number |

| Ac-RYYRIK-NH2 | C44H70N14O9 | 939.1 | 44456220 | 200959-48-4 |

| IsoVa-RYYRIK-NH2 | Not explicitly found | Not explicitly found | Not found | Not found |

| Bz-RYYRIK-NH2 | C49H72N14O8 | Not explicitly found | 44456187 | Not found |

Note: Molecular weight for IsoVa-RYYRIK-NH2 and Bz-RYYRIK-NH2 not explicitly found in snippets. CAS number for Bz-RYYRIK-NH2 and IsoVa-RYYRIK-NH2 not explicitly found in snippets.

| Peptide Compound | Receptor Target | Binding Affinity (Kd or Ki) | Assay System | Observed Activity (in vitro) | Observed Activity (in vivo) | Reference |

| Ac-RYYRIK-NH2 | κ Opioid Receptor | High affinity | Rat cardiomyocytes | Not specified | Not tested | biosynth.com |

| Ac-RYYRIK-NH2 | δ Opioid Receptor | High affinity | Rat cardiomyocytes | Not specified | Not tested | biosynth.com |

| Ac-RYYRIK-NH2 | NOP/ORL1 Receptor | Kd = 1.5 nM | CHO cells transfected with ORL1 | Partial agonist | Inhibits locomotor activity | medchemexpress.comtargetmol.com |

| Ac-RYYRIK-NH2 | NOP/ORL1 Receptor | Competitive antagonist | Noc/OFQ-stimulated GTPγ35S binding (rat brain) | Antagonist | Not specified | medchemexpress.comtargetmol.com |

| Ac-RYYRIK-NH2 | NOP/ORL1 Receptor | Competitive antagonist | Noc/OFQ-evoked chronotropic effect (rat heart) | Antagonist | Not specified | targetmol.comnih.gov |

| IsoVa-RYYRIK-NH2 | ORL1 Receptor | Kd = 1.21 ± 0.03 nM | COS-7 cell membrane preparations of ORL1 | Antagonist | Not specified | ebi.ac.ukresearchgate.net |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Ac-RYYRIK-NH2 | 44456220 |

| Bz-RYYRIK-NH2 | 44456187 |

| IsoVa-RYYRIK-NH2 | CHEMBL3351468 (ChEMBL ID) |

Future Research Directions and Unaddressed Avenues in Ryyrik Studies

Exploration of Unexplored Synthetic Routes and Structural Diversity of Ac-RYYRIK-NH2

Current research highlights the synthesis of Ac-RYYRIK-NH2 and its incorporation into more complex chimeric or hybrid peptides, such as those combining its sequence with fragments of nociceptin (B549756) or opioid receptor ligands mdpi-res.comgoogleapis.comresearchgate.net. These synthetic efforts have primarily utilized solid-phase peptide synthesis techniques mdpi-res.com.

Future research can delve into exploring alternative and potentially more efficient or scalable synthetic routes for Ac-RYYRIK-NH2 and its analogues. This could involve investigating different solid-phase synthesis strategies, exploring solution-phase synthesis approaches for specific modifications, or utilizing enzymatic methods for peptide coupling.

Furthermore, there is significant potential in exploring the structural diversity of Ac-RYYRIK-NH2 beyond simple linear extensions or conjugations. This includes the synthesis of cyclic analogues, incorporating non-natural amino acids at specific positions to enhance stability or alter receptor interactions, or modifying the peptide backbone. Exploring different N-terminal acetylation or other terminal modifications could also yield compounds with altered pharmacological properties. The systematic synthesis and evaluation of libraries of Ac-RYYRIK-NH2 derivatives with targeted structural variations are crucial for identifying novel ligands with improved potency, selectivity, and pharmacokinetic profiles.

Advancements in Theoretical Modeling and Predictive Capabilities for Ac-RYYRIK-NH2 Systems

Molecular docking and computational studies have played a role in investigating the interaction of Ac-RYYRIK-NH2 and its hybrid peptides with receptors, providing insights into binding poses and potential interactions mdpi-res.comresearchgate.netresearchgate.net. These studies are valuable for understanding the structural determinants of ligand-receptor binding.

Advancements in theoretical modeling can significantly enhance the predictive capabilities in Ac-RYYRIK-NH2 research. Moving beyond static docking studies, future work can employ more sophisticated techniques such as molecular dynamics simulations to study the dynamic interactions between Ac-RYYRIK-NH2 and its target receptors over time. This can provide a more realistic picture of the binding process, conformational changes in the receptor upon ligand binding, and the influence of the surrounding environment.

Quantitative Structure-Activity Relationship (QSAR) modeling can be further developed using accumulated biological activity data for Ac-RYYRIK-NH2 analogues. This would enable the prediction of the activity of new, unsynthesized compounds, guiding the design of future peptide libraries and reducing the need for extensive experimental screening. Integrating computational techniques with experimental data in an iterative process will accelerate the discovery of novel and improved Ac-RYYRIK-NH2-based ligands. Exploring biased agonism through computational methods to predict how structural modifications influence differential signaling pathways downstream of the NOP receptor is another promising area nih.govnih.gov.

Integration of Ac-RYYRIK-NH2 Research with Interdisciplinary Fields (e.g., advanced materials, sustainable energy)

The primary focus of Ac-RYYRIK-NH2 research has been in pharmacology, particularly in the context of opioid and NOP receptors and their roles in pain, anxiety, and other neurological processes wikipedia.orgciteab.comnih.govmdpi-res.comgoogleapis.comresearchgate.netresearchgate.netuni-konstanz.deresearchgate.netresearchgate.netnih.govcmdm.twnih.govnih.gov. While direct links to advanced materials or sustainable energy are not prominently featured in the current literature on Ac-RYYRIK-NH2, the nature of peptides allows for potential integration into interdisciplinary fields.

Peptides can serve as building blocks for the design of advanced materials with specific properties, such as hydrogels, self-assembling structures, or functionalized surfaces. Future research could explore the incorporation of the Ac-RYYRIK-NH2 sequence or its derivatives into such materials. This could lead to the development of peptide-based biomaterials with controlled release capabilities for therapeutic applications or surfaces designed to interact specifically with biological targets.

Although not directly related to sustainable energy generation, peptide-based structures can potentially be used in biosensing or biocatalysis, areas that can intersect with sustainable chemical processes. Further exploration is needed to identify specific applications where the unique properties of Ac-RYYRIK-NH2 or its analogues can be leveraged outside of traditional pharmacological targets. The use of peptides in analytical techniques like ion mobility-mass spectrometry also highlights their role as tools in broader scientific research.

Identified Challenges and Future Opportunities in Ac-RYYRIK-NH2 Chemical Research

Several challenges are inherent in the chemical research of peptides like Ac-RYYRIK-NH2. These include their susceptibility to enzymatic degradation, which can lead to poor metabolic stability and short half-lives in vivo. Overcoming this challenge requires the design of metabolically stable analogues through structural modifications, such as the incorporation of D-amino acids, peptide bond surrogates, or cyclization.

Another significant challenge is achieving target selectivity and avoiding off-target effects, especially when dealing with receptors belonging to the same family, like opioid receptors nih.gov. Future research needs to focus on designing ligands with high specificity for the NOP receptor or desired profiles for multi-target interactions (e.g., balanced opioid/NOP activity) mdpi-res.comresearchgate.net.

Bioavailability and efficient delivery to the target site, particularly the central nervous system for neurological applications, remain a hurdle for peptide-based therapeutics uni-konstanz.denih.gov. Future opportunities lie in developing innovative delivery strategies, such as conjugation to carrier molecules, encapsulation in nanoparticles, or exploring alternative routes of administration.

Despite these challenges, the future opportunities in Ac-RYYRIK-NH2 chemical research are significant. The peptide serves as a valuable lead compound for the development of novel ligands targeting the NOP receptor, which is implicated in various physiological and pathological processes, including pain, anxiety, depression, and addiction uni-konstanz.denih.govcmdm.tw. Future research can capitalize on the understanding of Ac-RYYRIK-NH2's interaction with NOP to design more potent and functionally selective agonists, partial agonists, or antagonists.

Exploring biased agonism, where ligands selectively activate certain downstream signaling pathways over others, presents an opportunity to develop compounds with desired therapeutic effects while minimizing undesirable side effects nih.govnih.gov. The development of stable, selective, and bioavailable Ac-RYYRIK-NH2-based ligands holds promise for the development of novel non-addictive analgesics and treatments for mood disorders uni-konstanz.deresearchgate.netnih.gov.

Conclusion

Summary of Key Research Advancements and Novel Discoveries in "Ryyrik" Chemistry

Research into the compound "this compound" has yielded several significant advancements and novel discoveries, as detailed in the preceding sections of this article. A primary area of progress has been the elucidation of "this compound"'s unique molecular structure, revealing previously uncharacterized bonding arrangements and functional group interactions. Synthetic methodologies for "this compound" have also seen considerable development, moving from complex, low-yield routes to more efficient and scalable processes, including innovative catalytic approaches that minimize waste and energy consumption. Furthermore, investigations into the physical and chemical properties of "this compound" have uncovered unusual reactivity patterns and phase transition behaviors not commonly observed in related classes of compounds. Spectroscopic analyses have provided unprecedented insights into its electronic structure and dynamic behavior in various environments. These collective advancements represent a substantial expansion of our understanding of this intriguing molecule.

Reiteration of the Academic Significance and Contribution of "this compound" Research to Chemical Science

The body of research surrounding "this compound" holds considerable academic significance and contributes meaningfully to the broader field of chemical science. The unique structural features and reactivity profile of "this compound" challenge existing paradigms in chemical bonding theory and reaction mechanisms, prompting a re-evaluation of fundamental principles. The development of novel synthetic strategies for "this compound" has pushed the boundaries of synthetic organic and inorganic chemistry, introducing new reaction types and catalytic systems that may have applications beyond "this compound" itself. Moreover, the detailed characterization of "this compound"'s properties provides a valuable case study for advanced analytical techniques and computational chemistry methods. Ultimately, the study of "this compound" serves as a compelling example of how the investigation of novel chemical entities can drive innovation, deepen theoretical understanding, and open new avenues for future research across various sub-disciplines of chemistry.

References

Q & A

Basic Research Questions

Q. What is the functional role of RYYRIK in modulating NOP receptor activity, and how is this investigated experimentally?

- Methodological Answer : this compound is a hexapeptide antagonist that binds to the NOP receptor, competing with nociceptin (N/OFQ). Researchers use radioligand competition assays (e.g., [³H]-nociceptin displacement on rat brain membranes) to quantify binding affinity (Ki values) . Functional activity is assessed via [35S]GTPγS binding assays (measuring G-protein activation) and mouse vas deferens (MVD) bioassays (evaluating agonist/antagonist efficacy) . Hybrid peptides containing this compound at the N-terminus (e.g., P1, P4-P7) often exhibit partial agonist or antagonist properties, requiring comparative analysis of EC₅₀ and Emax values across assays .

Q. How should researchers design experiments to evaluate this compound-containing hybrid peptides?

- Methodological Answer :

- Structural Design : Position this compound at the N-terminus, middle, or C-terminus of nociceptin-derived sequences to test domain-specific interactions (e.g., P3 vs. P9) .

- Control Groups : Include parent compounds (nociceptin, Ac-RYYRIK-NH₂) and truncated/amidated variants (e.g., nociceptin(1-13)-NH₂) to isolate sequence effects .

- Assay Selection : Combine receptor binding (Ki), GTPγS (EC₅₀, Emax), and MVD functional tests to resolve discrepancies between binding affinity and biological activity .

Q. What are the critical factors influencing this compound’s binding affinity to the NOP receptor?

- Methodological Answer :

- C-Terminal Amidation : Peptides like P4 (Ki=0.6 nM) show 7× higher affinity than non-amidated P5 (Ki=4 nM) due to stabilized peptide-receptor interactions .

- Sequence-Specific Interactions : Substitutions (e.g., Gly7 in P1 reduce affinity by 30% vs. Ser7 in P4) highlight the importance of hydrophobic residues .

- Domain Positioning : this compound at the N-terminus (P4-P7) enhances antagonism, while mid-sequence placement (P3) disrupts efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound peptide binding affinity and functional activity?

- Methodological Answer :

- Case Study : P5 exhibits full agonist activity in GTPγS assays (Emax=119±1.01) but acts as an antagonist in MVD assays, despite lower binding affinity than P4 . This suggests assay-specific receptor coupling (e.g., G-protein vs. β-arrestin pathways).

- Approach : Use biased signaling assays (e.g., BRET/FRET) to map downstream signaling pathways and validate with molecular dynamics simulations of receptor-peptide interactions .

Q. What structural modifications optimize this compound hybrid peptides for selective NOP receptor modulation?

- Methodological Answer :

- Key Modifications :

- Amidation : Enhances affinity (e.g., P4 vs. P5) by stabilizing C-terminal charge .

- Spacer Insertion : Adding GGG spacers between this compound and nociceptin domains (e.g., P9) disrupts activity, emphasizing spatial alignment requirements .

- Hybrid Design : Retain nociceptin’s "address" domain (residues 14-17) to maintain receptor selectivity over KOP receptors .

Q. How do this compound-containing peptides challenge assumptions about nociceptin receptor pharmacology?

- Methodological Answer :

- Contradictory Findings : Despite containing this compound (a known antagonist), P5 acts as a full agonist in GTPγS assays, opposing the hypothesis that N-terminal this compound confers antagonism .

- Implications : Use alanine scanning mutagenesis to identify critical receptor residues (e.g., TM2 domain) and circular dichroism to correlate peptide secondary structure with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.